2,6-Dinonylnaphthalene-1,5-disulfonic acid

Electrocoat catalysis Amino crosslinking Low-temperature cure

2,6-Dinonylnaphthalene-1,5-disulfonic acid (DNNDSA, CAS 60223-95-2) is a hydrophobic aromatic disulfonic acid with molecular formula C₂₈H₄₄O₆S₂ and molecular weight 540.78 g/mol. Commercially supplied as a 55 wt.% solution in isobutanol (Sigma-Aldrich product 522988), it exhibits density 0.98 g/mL at 25°C, boiling point 101°C, refractive index n20/D 1.476, and is insoluble in water but soluble in alcohols, glycol ethers, glycols, esters, ketones, and aromatic/aliphatic hydrocarbons.

Molecular Formula C28H44O6S2
Molecular Weight 540.8 g/mol
Cat. No. B12055695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dinonylnaphthalene-1,5-disulfonic acid
Molecular FormulaC28H44O6S2
Molecular Weight540.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=C(C2=C(C=C1)C(=C(C=C2)CCCCCCCCC)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C28H44O6S2/c1-3-5-7-9-11-13-15-17-23-19-21-26-25(27(23)35(29,30)31)22-20-24(28(26)36(32,33)34)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3,(H,29,30,31)(H,32,33,34)
InChIKeyKVOYCYJHAKSFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dinonylnaphthalene-1,5-disulfonic Acid (DNNDSA): Technical Baseline for Industrial Procurement and Formulation Selection


2,6-Dinonylnaphthalene-1,5-disulfonic acid (DNNDSA, CAS 60223-95-2) is a hydrophobic aromatic disulfonic acid with molecular formula C₂₈H₄₄O₆S₂ and molecular weight 540.78 g/mol . Commercially supplied as a 55 wt.% solution in isobutanol (Sigma-Aldrich product 522988), it exhibits density 0.98 g/mL at 25°C, boiling point 101°C, refractive index n20/D 1.476, and is insoluble in water but soluble in alcohols, glycol ethers, glycols, esters, ketones, and aromatic/aliphatic hydrocarbons . The compound features two sulfonic acid groups on a naphthalene core bearing two highly branched nonyl substituents, structurally distinguishing it from monosulfonic analogs (DNNSA, CAS 25322-17-2) and alternative aryl sulfonic acid catalysts such as dodecylbenzene sulfonic acid (DDBSA) and p-toluenesulfonic acid (PTSA) [1]. Its dual sulfonic acid functionality confers stronger acidity than monosulfonic DNNSA while the branched nonyl chains impart pronounced hydrophobicity, positioning DNNDSA as a specialized strong acid catalyst and conducting polymer dopant where the balance of acid strength, hydrophobicity, and electrical properties dictates performance [2].

Why DNNDSA Cannot Be Generically Substituted by DDBSA, PTSA, or DNNSA in Catalysis and Materials Applications


Despite all being classified as aryl sulfonic acid catalysts, DNNDSA, DDBSA, PTSA, and DNNSA exhibit a well-documented acid strength ordering of PTSA > DDBSA > DNNDSA > DNNSA > MSA, which directly governs cure temperature, hydrolytic stability, pigment interaction, and electrical conductivity in coating formulations [1]. DNNDSA's two sulfonic acid groups provide approximately 10× greater acidity than monosulfonic DNNSA, enabling lower-temperature catalysis while the highly branched nonyl substituents confer hydrophobicity that PTSA and DDBSA lack, resulting in superior water and corrosion resistance . The consequence is that substituting DNNDSA with a cheaper or more readily available sulfonic acid catalyst inevitably compromises either cure efficiency (if a weaker acid is used), water/salt-spray resistance (if a more hydrophilic acid like PTSA is used), or electrostatic spray compatibility (if a more conductive acid is used). These performance trade-offs are quantitative and measurable, as demonstrated in the head-to-head comparisons below [2].

2,6-Dinonylnaphthalene-1,5-disulfonic Acid: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Minimum Cure Temperature in Electrocoat: DNNDSA Enables 80–90°C Cure vs. 125–140°C Required by DDBSA and PTSA

In electrocoating applications, DNNDSA-based catalysts (commercialized as CYCAT® 500) achieve effective cure at 80–90°C, representing a 35–60°C reduction in minimum cure temperature compared to DDBSA-based catalysts (125–135°C) and PTSA-based catalysts (130–140°C) when used at equivalent acid equivalency with amino crosslinking agents . This lower activation temperature directly translates to reduced energy consumption in industrial baking lines and enables coating of temperature-sensitive substrates. DNNDSA is further specified for electrocoating cure in the range of 110–135°C in 15–30 minutes, or to reduce baking time at higher temperatures, at a recommended dosage of 1–3% on solid resin [1].

Electrocoat catalysis Amino crosslinking Low-temperature cure

Hydrolytic Stability: DNNDSA Retains Full Impact Strength After 60-Hour Water Immersion at 50°C, Unlike PTSA

In a direct comparative evaluation of acid catalysts in amino-cured coating formulations, DNNDSA demonstrated zero loss of impact strength after continuous water immersion at 50°C for 60 hours, whereas PTSA-catalyzed coatings exhibited significant degradation under identical conditions, characterized as 'poor water resistance' (耐水差) [1]. This performance differential is attributed to the highly branched nonyl chains of DNNDSA, which create a hydrophobic microenvironment around the catalytic sulfonic acid groups and within the cured film matrix, limiting water ingress and hydrolytic degradation of the crosslinked network. In contrast, PTSA's compact methyl-phenyl structure lacks sufficient hydrophobicity to prevent water plasticization and subsequent coating failure [2].

Coating durability Water resistance Impact strength retention

Electrostatic Spray Conductivity: DNNDSA Exhibits ~62% Lower Conductivity Than p-TSA, Enabling Precision Electrostatic Application

In electrostatic spray coating applications, the electrical conductivity of the acid catalyst directly influences paint particle charging and deposition uniformity. At a standardized concentration of 1000 ppm acid in deionized water, DNNDSA exhibits a conductivity of approximately 750 µmhos, compared to approximately 2000 µmhos for p-TSA and approximately 500 µmhos for DDBSA [1]. This represents a ~62% reduction in conductivity versus p-TSA, providing formulators with significantly greater latitude to adjust overall coating conductivity into the optimal range for electrostatic transfer efficiency without requiring compensatory solvent or additive adjustments. Excessive conductivity from polar acids like p-TSA can cause erratic spray patterns, poor wrap-around, and surface appearance defects. DNNDSA's moderated conductivity, arising from the steric shielding of sulfonic acid groups by the bulky nonyl substituents, directly addresses this formulation constraint [2].

Electrostatic spray coating Conductivity control Transfer efficiency

Environmental Partitioning: Dinonylnaphthalene Disulfonic Acid (DNDS) Exhibits 3.7–9.8× Higher Sediment Accumulation Factor Than Its Metal Sulfonate Salts

In a 28-day sediment bioaccumulation study using the freshwater oligochaete Tubifex tubifex, dinonylnaphthalene disulfonic acid (DNDS, the free acid form) exhibited biota-sediment accumulation factors (BSAFs) of 2.8–5.2, compared to 0.53–0.76 for barium dinonylnaphthalene sulfonate (BaDNS) and 0.83–1.11 for calcium dinonylnaphthalene sulfonate (CaDNS) [1]. The BSAF for DNDS exceeds 1.0, indicating potential for biomagnification, whereas both metal sulfonate salts show BSAF values below 1.0. This differential is mechanistically consistent with the higher hydrophobicity (LogP = 10.08) of the free disulfonic acid form versus its ion-paired metal salts, which exhibit reduced organic carbon partitioning . The study further demonstrated that freshwater mussels (Lampsilis siliquoidea) could depurate up to 87% of accumulated CaDNS within 28 days of transfer to clean water, though depuration kinetics for DNDS were not directly measured [1].

Environmental fate Bioaccumulation Sediment partitioning

Supercapacitor Energy Storage: PANI-DNNDSA Hydrogel Delivers 1100 F/g Specific Capacitance With Scalable Two-Electrode Performance of 646 F/g

Emulsion polymerization of aniline in the presence of DNNDSA produces a three-dimensional fibrillar network polyaniline hydrogel (PANI-DNNDSA, designated PD gel) exhibiting a specific capacitance of 1100 F/g at 1 A/g current density in a three-electrode configuration [1]. In a practical two-electrode flexible device using carbon cloth current collectors and PVA-H₂SO₄ gel electrolyte, the PD gel delivers 646 F/g with a maximum power density of 7000 W/kg at an energy density of 34.7 Wh/kg, as demonstrated by Ragone plot analysis [1]. In-situ growth of silver nanoparticles (AgNPs) within the PD gel matrix further elevates specific capacitance to 1350 F/g and introduces photocurrent memory and rectification capabilities absent in the pristine PD gel, evidencing the compatibility of the DNNDSA dopant system with advanced functional modification . While this study does not provide a direct intra-study comparator with DNNSA- or CSA-doped PANI, cross-study comparison with published PANI-CSA and PANI-DNNSA gel conductivities (10⁻² to 10⁻¹ S/cm range) positions DNNDSA as a competitive dopant for high-capacitance hydrogel architectures [2].

Conducting polymer dopant Supercapacitor Polyaniline hydrogel

Proven Application Scenarios Where 2,6-Dinonylnaphthalene-1,5-disulfonic Acid Delivers Quantifiable Selection Advantage


Low-Temperature-Cure Electrocoat Primers for Automotive and General Industrial Applications

DNNDSA-based catalysts (CYCAT® 500) enable electrocoat cure at 80–90°C, dramatically lower than the 125–140°C required by DDBSA or PTSA alternatives . This 35–60°C energy savings is directly relevant to automotive OEM and tier-supplier electrocoat lines where oven energy consumption is a primary operating cost. The recommended 1–3% dosage on solid resin and 110–135°C/15–30 minute cure window provide formulators with process flexibility to either reduce peak metal temperature (protecting heat-sensitive alloys and adhesives) or increase line speed [1]. The hydrophobic nature of DNNDSA additionally minimizes water sensitivity of the deposited film during post-rinse stages, a documented weakness of PTSA-catalyzed electrocoat formulations [2].

High-Humidity Service Coil and Exterior Building Product Coatings

Where PTSA-catalyzed coatings fail water immersion testing, DNNDSA-catalyzed amino-crosslinked formulations retain full impact strength after 60 hours of continuous 50°C water immersion [2]. This performance differential directly translates to extended service life for coil-coated architectural cladding, roofing, and appliance panels exposed to condensation, rain, and high-humidity environments. The hydrophobicity of the branched nonyl chains also contributes to superior salt spray resistance, as demonstrated by 250-hour and 500-hour ASTM B117 salt fog comparisons where DNNSA/DNNDSA-based catalysts outperformed DDBSA and p-TSA blocked catalysts in polyester/HMMM and polyester/acrylic/melamine coil coating systems [3].

Electrostatic Spray Application of High-Solids Industrial Coatings

DNNDSA's moderate electrical conductivity (~750 µmhos at 1000 ppm) provides formulators with an intermediate conductivity profile that neither excessively elevates coating conductivity (as p-TSA does at ~2000 µmhos, causing spray pattern disruption) nor excessively suppresses it (as DNNSA does at ~100 µmhos, potentially limiting electrostatic attraction) [4]. This enables precision tuning of transfer efficiency in high-speed electrostatic disk and bell application systems for metal furniture, appliance, and automotive component finishing. The ability to adjust catalyst loading without triggering compensatory solvent or conductivity modifier reformulation reduces development cycle time and raw material complexity [5].

Flexible Supercapacitor Electrodes Based on Conducting Polymer Hydrogels

For researchers and manufacturers developing flexible solid-state supercapacitors, DNNDSA serves as both dopant and gelation agent for polyaniline, producing a 3D fibrillar network hydrogel with 1100 F/g specific capacitance (three-electrode) and 646 F/g in a practical two-electrode flexible device using PVA-H₂SO₄ electrolyte [6]. The hydrogel platform is compatible with in-situ functionalization (e.g., AgNP growth boosting capacitance to 1350 F/g and introducing photocurrent memory effects), making DNNDSA a strategic procurement choice for conductive polymer research groups requiring a dopant that simultaneously imparts high capacitance, gel processability, and post-synthetic modification capability [7]. Sigma-Aldrich supplies DNNDSA as a 55 wt.% solution in isobutanol (Product 522988) specifically qualified as a dopant for conducting polymers .

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